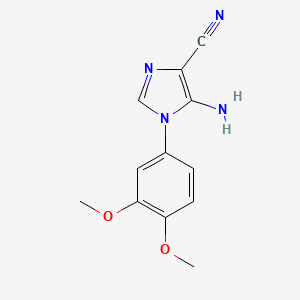

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile typically involves multicomponent reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide in water . The reaction conditions often involve room temperature and the use of green solvents to make the process environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of recyclable catalysts are likely to be emphasized to ensure sustainability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Manganese dioxide in water.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents at the amino group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is its potential as an anticancer agent. Studies have shown that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazole ring significantly enhanced the anticancer activity of related compounds against breast cancer cells .

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. Research indicates that imidazole derivatives can act as ATP-competitive inhibitors, which disrupt the signaling pathways necessary for tumor growth .

Case Study: In Vivo Efficacy

A notable case study involved the administration of a related imidazole derivative in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting that the compound could be a promising candidate for further development in cancer therapy .

Agricultural Applications

Pesticidal Properties

this compound has also been investigated for its pesticidal properties. Research has shown that certain imidazole derivatives possess insecticidal activity against pests such as aphids and whiteflies. The mechanism appears to involve interference with the nervous system of these pests, leading to paralysis and death .

Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects. This suggests its potential use in integrated pest management strategies .

Material Science

Synthesis of Functional Materials

In material science, this compound is being explored for its role in synthesizing functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metal ions opens avenues for creating materials with enhanced electrical and thermal properties .

Example: Conductive Polymers

Research has focused on incorporating this imidazole derivative into conductive polymer matrices. Preliminary results indicate improved conductivity and stability under varying environmental conditions, making it suitable for applications in electronic devices .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The amino group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a pyrazole ring instead of an imidazole ring.

5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile: Similar but with a single methoxy group on the phenyl ring.

Uniqueness

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is unique due to the presence of both amino and carbonitrile groups on the imidazole ring, along with the dimethoxyphenyl substitution. This combination of functional groups provides a versatile platform for further chemical modifications and potential biological activity.

Activité Biologique

5-amino-1-(3,4-dimethoxyphenyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound characterized by its unique structural features, including an imidazole ring with amino and carbonitrile groups, as well as a dimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.

- IUPAC Name: 5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile

- Molecular Formula: C₁₂H₁₂N₄O₂

- Molecular Weight: 244.25 g/mol

- CAS Number: 155579-45-6

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing several biological pathways. This compound may act on enzymes and receptors involved in metabolic processes, although specific targets remain under investigation .

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives in cancer therapy. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth:

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 (colon cancer) | <10 | |

| Compound 82a | Pim kinases | 0.4 - 1.1 | |

| Compound 83 | MM1.S myeloma cells | 640 |

These findings suggest that modifications to the imidazole core can lead to significant anticancer properties.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. The compound's derivatives have demonstrated activity against a range of pathogens:

| Derivative | Pathogen | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 7b | Staphylococcus aureus | 0.22 - 0.25 | -cidal activity observed | |

| Derivative X | E. coli | - | -cidal activity observed |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the imidazole ring and phenyl group significantly influence biological activity. For example:

- The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.

- The amino group is critical for interaction with biological targets, promoting activities against cancer and microbial strains .

Case Studies

Several case studies have investigated the efficacy of related compounds in vivo:

- Colon Cancer Model: A study using a mouse model demonstrated that an analog of the compound effectively inhibited tumor growth by targeting PLK4 pathways.

- Antibacterial Efficacy: In vitro assessments showed that derivatives exhibited strong inhibition against Staphylococcus aureus, indicating potential for therapeutic application in treating bacterial infections .

Propriétés

IUPAC Name |

5-amino-1-(3,4-dimethoxyphenyl)imidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-17-10-4-3-8(5-11(10)18-2)16-7-15-9(6-13)12(16)14/h3-5,7H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOKRYYJOMOXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NC(=C2N)C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.